molecular formula C21H16ClNS B12714386 1H-Pyrrole, 1-(4-chlorophenyl)-2-(4-methyl-2-thienyl)-5-phenyl- CAS No. 91307-11-8

1H-Pyrrole, 1-(4-chlorophenyl)-2-(4-methyl-2-thienyl)-5-phenyl-

Cat. No.: B12714386
CAS No.: 91307-11-8
M. Wt: 349.9 g/mol
InChI Key: RSAYIBVAIYVZIX-UHFFFAOYSA-N
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Description

1H-Pyrrole, 1-(4-chlorophenyl)-2-(4-methyl-2-thienyl)-5-phenyl- is a synthetic organic compound that belongs to the class of heterocyclic aromatic compounds. These compounds are characterized by a five-membered ring containing one nitrogen atom. The presence of various substituents, such as the 4-chlorophenyl, 4-methyl-2-thienyl, and phenyl groups, can significantly influence the chemical and physical properties of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole, 1-(4-chlorophenyl)-2-(4-methyl-2-thienyl)-5-phenyl- typically involves multi-step organic reactions. One common method is the Hantzsch pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine and an α-haloketone. The reaction conditions often require the use of a solvent such as ethanol or acetic acid and may be catalyzed by acids or bases.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole, 1-(4-chlorophenyl)-2-(4-methyl-2-thienyl)-5-phenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrrole N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydropyrroles.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole N-oxides, while substitution reactions can introduce various functional groups into the pyrrole ring.

Scientific Research Applications

1H-Pyrrole, 1-(4-chlorophenyl)-2-(4-methyl-2-thienyl)-5-phenyl- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 1H-Pyrrole, 1-(4-chlorophenyl)-2-(4-methyl-2-thienyl)-5-phenyl- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrole, 1-phenyl-2-(4-methyl-2-thienyl)-5-phenyl-: Lacks the 4-chlorophenyl group.

    1H-Pyrrole, 1-(4-chlorophenyl)-2-(2-thienyl)-5-phenyl-: Lacks the 4-methyl group on the thienyl ring.

    1H-Pyrrole, 1-(4-chlorophenyl)-2-(4-methyl-2-thienyl)-3-phenyl-: Substituent positions differ on the pyrrole ring.

Uniqueness

The presence of the 4-chlorophenyl, 4-methyl-2-thienyl, and phenyl groups in 1H-Pyrrole, 1-(4-chlorophenyl)-2-(4-methyl-2-thienyl)-5-phenyl- makes it unique in terms of its chemical reactivity and potential applications. These substituents can influence the compound’s electronic properties, steric effects, and overall stability.

Properties

CAS No.

91307-11-8

Molecular Formula

C21H16ClNS

Molecular Weight

349.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-(4-methylthiophen-2-yl)-5-phenylpyrrole

InChI

InChI=1S/C21H16ClNS/c1-15-13-21(24-14-15)20-12-11-19(16-5-3-2-4-6-16)23(20)18-9-7-17(22)8-10-18/h2-14H,1H3

InChI Key

RSAYIBVAIYVZIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=C1)C2=CC=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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